(2Z)-2-(biphenyl-4-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with the molecular formula C21H14O3 and a molecular weight of 314.33 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The mixture is stirred at room temperature for one hour, resulting in an orange precipitate . This precipitate is then filtered and washed with methanol to yield the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is crucial for its biological activity, and the compound may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxyphenyl derivatives: These compounds share similar structural features and biological activities.
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Uniqueness
6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern and the presence of both hydroxyl and benzofuran moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14O3 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H14O3/c22-17-10-11-18-19(13-17)24-20(21(18)23)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-13,22H/b20-12- |
InChI Key |
PLEVXULQDIYLNM-NDENLUEZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
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